Cas no 152074-07-2 (2-Bromo-1-(2-ethoxyphenyl)ethanone)

2-Bromo-1-(2-ethoxyphenyl)ethanone structure
152074-07-2 structure
Product Name:2-Bromo-1-(2-ethoxyphenyl)ethanone
CAS No:152074-07-2
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD07785846
CID:99366
PubChem ID:14742524
Update Time:2025-04-18

2-Bromo-1-(2-ethoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-bromo-1-(2-ethoxyphenyl)-
    • 2-Bromo-1-(2-ethoxyphenyl)ethanone
    • 2-Bromo-1-(2-ethoxy-phenyl)-ethanone
    • DTXSID80563507
    • 2-bromo-1-(2-ethoxyphenyl)ethan-1-one
    • SCHEMBL5051477
    • CGA07407
    • 152074-07-2
    • Ethanone, 2-bromo-1-(2-ethoxyphenyl)-
    • CS-0239948
    • MFCD07785846
    • EN300-22157
    • AKOS000210989
    • MDL: MFCD07785846
    • Inchi: 1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3
    • InChI Key: APYWRCOHDUNRLS-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1OCC)=O

Computed Properties

  • Exact Mass: 241.99423
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 26.3
  • Vapor Pressure: Not available

2-Bromo-1-(2-ethoxyphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B683555-1000mg
2-Bromo-1-(2-ethoxyphenyl)ethanone
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$ 362.00 2023-04-18
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Enamine
EN300-22157-0.5g
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Enamine
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Enamine
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$726.0 2023-09-16
Enamine
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2-bromo-1-(2-ethoxyphenyl)ethan-1-one
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TRC
B683555-500mg
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